molecular formula C13H17N3O B13214822 2-[(butylamino)methyl]quinazolin-4(3H)-one

2-[(butylamino)methyl]quinazolin-4(3H)-one

Cat. No.: B13214822
M. Wt: 231.29 g/mol
InChI Key: HQSGFHJVZVPXOB-UHFFFAOYSA-N
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Description

2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C13H18N3O It is a derivative of quinazolinone, a bicyclic compound that is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of quinazolinone derivatives with butylamine. One common method includes the condensation of 2-chloro-3,4-dihydroquinazolin-4-one with butylamine under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds .

Scientific Research Applications

2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one
  • 2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one
  • 2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one

Uniqueness

2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific butylamino group, which may confer distinct biological activities and chemical properties compared to its analogs. The length and structure of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-(butylaminomethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C13H17N3O/c1-2-3-8-14-9-12-15-11-7-5-4-6-10(11)13(17)16-12/h4-7,14H,2-3,8-9H2,1H3,(H,15,16,17)

InChI Key

HQSGFHJVZVPXOB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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